Efrapeptin F

描述

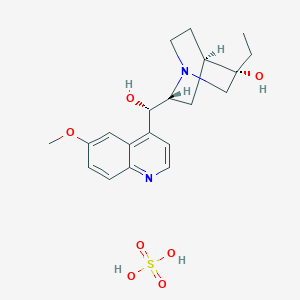

Efrapeptin F is a type of efrapeptin . Efrapeptins are peptides produced by fungi in the genus Tolypocladium that have antifungal, insecticidal, and mitochondrial ATPase inhibitory activities . They are produced via a biosynthetic pathway similar to, but simpler than, the ciclosporin pathway with nonribosomal peptide synthase (NRPS) and/or polyketide synthase (PKS) being the key elements .

Synthesis Analysis

Efrapeptins are produced via a biosynthetic pathway similar to, but simpler than, the ciclosporin pathway with nonribosomal peptide synthase (NRPS) and/or polyketide synthase (PKS) being the key elements . All efrapeptins and most efrapeptin analogues were shown to adopt helical conformations in solution .Molecular Structure Analysis

Efrapeptin F was the major component of the mixture from T. geodes with the order of abundance of the six efrapeptins detected being F >G>D∼E>H>C . Efrapeptin F differs from efrapeptin D by a single amino acid residue, efrapeptin F having an alanine where efrapeptin D has a glycine .Chemical Reactions Analysis

Efrapeptin F was the major component of the mixture from T. geodes with the order of abundance of the six efrapeptins detected being F >G>D∼E>H>C . Addition of alanine to the culture medium increased the relative abundance of efrapeptin F in the profile of both species . Conversely, addition of glycine increased the relative abundance of efrapeptin D in the profile of both species .Physical And Chemical Properties Analysis

Efrapeptin F is a metabolite of entomogenous fungi in the genus Tolypocladium . It has been shown to express preferential cytotoxicity to nutrient-deprived tumor cells compared with nutrient-sufficient tumor cells .科学研究应用

抑制线粒体ATP合成

Efrapeptin F是一种源自真菌的肽类抗生素,以其抑制线粒体ATP合成的能力而闻名。这种作用是由于它与线粒体ATP酶的可溶性组分结合,使其相对于其他已知具有此功能的化合物而言成为一种强效抑制剂。这种特性使得efrapeptin在氧化磷酸化研究中具有重要价值(Jackson et al., 1979)。

抗真菌和杀虫特性

Efrapeptin F对各种害虫,包括双斑叶螨和马铃薯甲虫,表现出毒性活性。其抗真菌和杀虫特性已经得到表征,efrapeptin F在真菌和昆虫线粒体中作为ATP酶抑制剂显示出显著的效力(Krasnoff et al., 1991)。

抗肿瘤活性

在癌症研究中,efrapeptin F表现出体外和体内的抗肿瘤活性。它通过破坏Hsp90:F1F0-ATP酶复合物并抑制Hsp90分子伴侣活性来抑制乳腺癌细胞的生长。这种抑制导致细胞增殖和肿瘤生长的减少,表明在癌症治疗中具有潜在的治疗应用(Papathanassiu et al., 2011)。

对细胞内蛋白质转运的影响

已确定Efrapeptin F会影响细胞内蛋白质转运。它抑制了病毒感染细胞中的合胞体形成和细胞病变效应等过程,暗示了其在与细胞蛋白质转运和病毒感染相关的研究中的潜在用途(Muroi et al., 1996)。

在内质网应激中的作用

研究表明,efrapeptin F可能影响肿瘤细胞的内质网应激反应。它与乳腺癌细胞中的Hsp90和F1F0-ATP酶复合物的相互作用表明其具有复杂的作用机制,可能使肿瘤细胞更容易受到促进内质网应激的环境应激因子的影响(Papathanassiu, 2008)。

安全和危害

Efrapeptin F is a potent inhibitor of mitochondrial oxidative phosphorylation . Its site of action is the terminal coupling factor . Efrapeptin-treatment results in upregulation of Grp94 (both cell lines) and Grp78 (MDA-MB-231 only) without evidence of a concomitant endoplasmic reticulum (ER) stress induction .

属性

IUPAC Name |

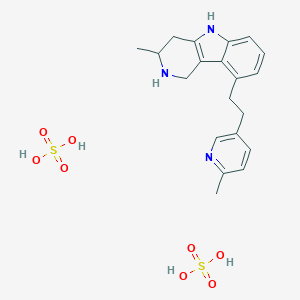

(2S)-1-acetyl-N-[1-[(2S)-2-[[1-[[1-[[(2S)-1-[[3-[[2-[[1-[[1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium-1-yl)-4-methylpentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H140N18O16/c1-23-82(22,73(114)86-54(44-49(2)3)48-97-40-31-39-96-38-30-35-62(96)97)93-65(106)56(46-51(6)7)87-63(104)52(8)85-69(110)76(10,11)90-67(108)58-33-26-29-43-100(58)75(116)81(20,21)95-71(112)78(14,15)89-61(103)47-84-60(102)36-37-83-64(105)55(45-50(4)5)88-70(111)77(12,13)94-72(113)79(16,17)91-68(109)59-34-25-28-42-99(59)74(115)80(18,19)92-66(107)57-32-24-27-41-98(57)53(9)101/h49-52,54-59H,23-48H2,1-22H3,(H12-,83,84,85,86,87,88,89,90,91,92,93,94,95,102,103,104,105,106,107,108,109,110,111,112,113,114)/p+1/t52-,54-,55-,56-,57-,58-,59-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOHIZZZBGXUNW-TYMATEDWSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC(CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C4CCCCN4C(=O)C(C)(C)NC(=O)C5CCCCN5C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)N[C@@H](CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@@H]4CCCCN4C(=O)C(C)(C)NC(=O)[C@@H]5CCCCN5C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N18O16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157011 | |

| Record name | Efrapeptin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Efrapeptin F | |

CAS RN |

131353-66-7 | |

| Record name | Efrapeptin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131353667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efrapeptin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)